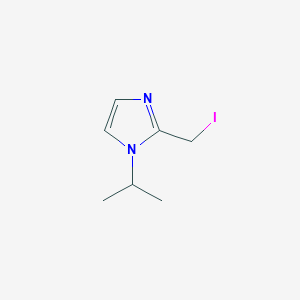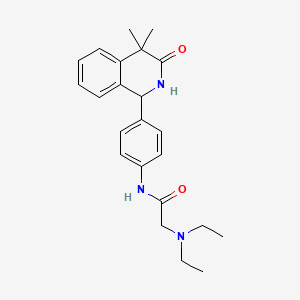
Oxanthrene-2,8-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde is a polycyclic heterocyclic organic compound. It consists of two benzene rings connected by a 1,4-dioxin ring, with aldehyde groups at the 2 and 8 positions. This compound is part of the dibenzodioxin family, which includes various derivatives with significant chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde typically involves the following steps:
Formation of the Dioxin Ring: The initial step involves the formation of the 1,4-dioxin ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Aldehyde Groups: The aldehyde groups are introduced at the 2 and 8 positions through formylation reactions.
Industrial Production Methods
Industrial production methods for Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Dibenzo[b,e][1,4]dioxin-2,8-dicarboxylic acid
Reduction: Dibenzo[b,e][1,4]dioxin-2,8-dimethanol
Substitution: Various substituted dibenzodioxin derivatives depending on the substituent introduced.
Scientific Research Applications
Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying the reactivity of dibenzodioxins.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of enzymes and receptors, influencing various biochemical pathways. For instance, its derivatives may interact with the aryl hydrocarbon receptor, affecting gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e][1,4]dioxin: The parent compound without the aldehyde groups.
Polychlorinated dibenzodioxins: Chlorinated derivatives known for their environmental persistence and toxicity.
Polybrominated dibenzodioxins: Brominated analogs with similar properties to polychlorinated dibenzodioxins.
Uniqueness
Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde is unique due to the presence of aldehyde groups at specific positions, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
856053-86-6 |
|---|---|
Molecular Formula |
C14H8O4 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
dibenzo-p-dioxin-2,8-dicarbaldehyde |
InChI |
InChI=1S/C14H8O4/c15-7-9-1-3-11-13(5-9)18-14-6-10(8-16)2-4-12(14)17-11/h1-8H |
InChI Key |
RXZUBLNYBZADKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)OC3=C(O2)C=CC(=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953395.png)


![6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13953421.png)




![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13953468.png)



![6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine](/img/structure/B13953482.png)
